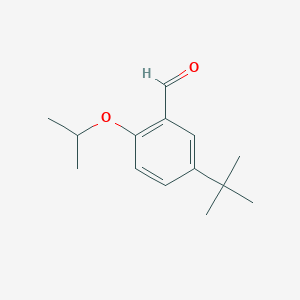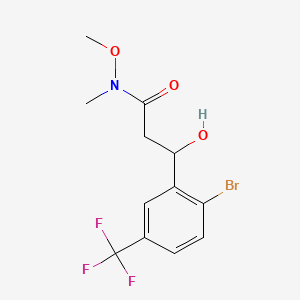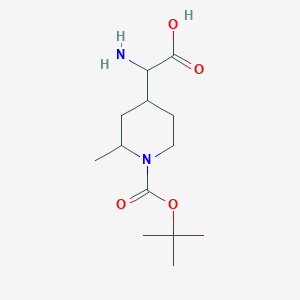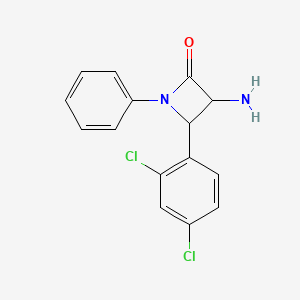
5-(t-Butyl)-2-isopropoxybenZaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-2-isopropoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the fifth position, an isopropoxy group at the second position, and an aldehyde group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-2-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-isopropoxybenzaldehyde.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or the use of manganese dioxide.
Industrial Production Methods: Industrial production of 5-(Tert-butyl)-2-isopropoxybenzaldehyde may involve large-scale Friedel-Crafts alkylation followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-(Tert-butyl)-2-isopropoxybenzoic acid.
Reduction: 5-(Tert-butyl)-2-isopropoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of derivatives of 5-(Tert-butyl)-2-isopropoxybenzaldehyde is ongoing. It may serve as a precursor for compounds with potential pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-(Tert-butyl)-2-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The tert-butyl and isopropoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
5-Tert-butylbenzaldehyde: Lacks the isopropoxy group, affecting its solubility and reactivity.
2,5-Dimethoxybenzaldehyde: Features methoxy groups instead of isopropoxy and tert-butyl groups, leading to different electronic effects.
Uniqueness: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is unique due to the combination of the bulky tert-butyl group and the electron-donating isopropoxy group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-tert-butyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-6-12(14(3,4)5)8-11(13)9-15/h6-10H,1-5H3 |
InChI-Schlüssel |
UVTNQQVAJFWFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)

![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)



![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)

![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)


